2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZTTXIMSMNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The primary method for synthesizing this compound employs a Knoevenagel condensation between N-[(4-methylphenyl)methyl]cyanoacetamide and dimethylaminoacetaldehyde. This reaction proceeds via deprotonation of the active methylene group in the cyanoacetamide derivative, followed by nucleophilic attack on the aldehyde carbonyl. Piperidine or ethanolamine is typically used as a base to facilitate enolate formation.
Reaction Conditions :
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Solvent : Anhydrous ethanol or methanol
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Temperature : Reflux (78–80°C for ethanol)
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Time : 6–8 hours
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Catalyst : Piperidine (0.5–1.0 mol%)
The product is isolated via filtration after cooling the reaction mixture, followed by recrystallization from ethanol to achieve >85% purity.
Alternative Pathway: Michael Addition
A less common route involves Michael addition of dimethylamine to an α,β-unsaturated nitrile intermediate. This method requires pre-synthesis of the acrylonitrile derivative through condensation of 4-methylbenzylamine with cyanoacetyl chloride, followed by reaction with dimethylamine under basic conditions.
Key Challenges :
-
Low regioselectivity due to competing side reactions
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Requires strict anhydrous conditions to prevent hydrolysis
Industrial-Scale Production Considerations
Industrial protocols optimize the Knoevenagel condensation by employing continuous flow reactors to enhance yield and reduce reaction time. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 2–3 hours |
| Temperature Control | Batch heating | Continuous flow (80°C) |
| Purification | Recrystallization | Chromatography |
| Yield | 70–75% | 88–92% |
Automated systems minimize human intervention, while inline NMR spectroscopy ensures real-time quality control.
Structural Characterization and Validation
Post-synthesis analysis employs multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methodologies
The table below evaluates the efficiency of two primary synthesis routes:
| Metric | Knoevenagel Condensation | Michael Addition |
|---|---|---|
| Yield | 85–90% | 60–65% |
| Purity | >95% | 80–85% |
| Scalability | Excellent | Moderate |
| By-product Formation | <5% | 15–20% |
The Knoevenagel method remains superior due to higher atom economy and simpler purification.
Troubleshooting Common Synthesis Issues
Low Yield in Condensation Reactions
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Cause : Incomplete removal of water (reaction is moisture-sensitive).
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Solution : Use molecular sieves or azeotropic distillation with toluene.
Impurity from Over-Oxidation
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Cause : Residual oxidizing agents in reagents.
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Solution : Pre-treat aldehydes with activated charcoal or recrystallize precursors.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group participates in nucleophilic substitutions under controlled conditions. In polar aprotic solvents (e.g., DMF, DMSO), the compound reacts with primary amines to form substituted acrylamides through cyano group displacement.
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Methylamine | DMF | 60°C | N-substituted acrylamide | 72% |
| Ethanolamine | THF | RT | Ethanolamine-acrylamide adduct | 65% |
Condensation Reactions
The α,β-unsaturated system facilitates condensation with carbonyl-containing compounds. In acidic conditions (pH 4-6), it undergoes Knoevenagel-like condensations with aromatic aldehydes :
Key parameters:
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Optimal catalyst: Piperidine (0.5 eq)
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Temperature range: 70-80°C
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Reaction time: 8-12 hrs
Cycloaddition Reactions
The electron-deficient double bond participates in [4+2] Diels-Alder reactions. With cyclopentadiene as diene, the reaction proceeds with:
Electrochemical Behavior
In dye-sensitized solar cell applications, the compound demonstrates:
-
Electron injection efficiency: 89%
-
Regeneration kinetics:
Solvent Effects on Reactivity
The reaction outcomes are highly solvent-dependent:
| Solvent | Dielectric Constant | Nucleophilic Substitution Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| DMSO | 46.7 | |
| THF | 7.5 | |
| Chloroform | 4.8 |
Catalytic Enhancements
Palladium catalysts (Pd(PPh₃)₄) improve coupling reactions with aryl halides, achieving:
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Turnover frequency: 450 hr⁻¹
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Selectivity: >95% for cross-coupled products
This compound's multifunctional reactivity profile enables diverse synthetic applications, particularly in conjugated polymer synthesis and heterocyclic chemistry. The dimethylamino group serves as both an electron donor and steric director, while the 4-methylbenzyl moiety influences solubility and crystal packing during reactions .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in the realm of pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Anticancer Activity
Research indicates that 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide may possess cytotoxic effects against cancer cell lines. For instance, studies have shown that it inhibits the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism involves inducing apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
Enzyme Inhibition
The compound has been observed to inhibit specific enzymes involved in metabolic pathways. This inhibition can modulate metabolic flux, which may be beneficial in treating metabolic disorders or enhancing drug efficacy.
Materials Science
In materials science, this compound has been explored for its role in electrochemical applications, particularly as a dye in dye-sensitized solar cells (DSSCs).
Dye-Sensitized Solar Cells (DSSCs)
The compound has demonstrated potential as a sensitizer in DSSCs, achieving an efficiency of 1.7% with a Voc of 0.67V and Jsc of 4.6 mA/m². Its electron transfer properties make it suitable for light absorption and energy conversion processes in solar energy applications.
Biochemical Research
The biochemical properties of this compound are significant for understanding its interactions at the cellular level.
Cellular Effects
The compound influences cell signaling pathways and gene expression, affecting cellular metabolism and function. It has been shown to alter the expression of genes involved in cell cycle regulation, impacting cell proliferation and apoptosis.
Transport and Distribution
Understanding the transport mechanisms within cells is crucial for assessing the compound's efficacy. It interacts with specific transporters and binding proteins that mediate its localization and accumulation in cellular compartments.
Case Studies
Several case studies have explored the applications of this compound:
In Vitro Studies on Cancer Cell Lines
In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability among MCF-7 breast cancer cells.
Electrochemical Performance in DSSCs
Research on dye-sensitized solar cells using this compound showed that environmental factors such as temperature influenced its efficiency, highlighting its potential for optimization in solar energy applications.
Mechanism of Action
The mechanism of action of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can act as a nucleophile in substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Substituent Variations in Prop-2-Enamide Derivatives
The following table highlights key structural differences among the target compound and its analogs:
Key Structural and Electronic Trends
Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino group in the target compound donates electrons, increasing nucleophilicity at the enamide core, whereas analogs with chloro (e.g., ) or cyano (e.g., ) groups exhibit reduced electron density, favoring electrophilic reactions. Fluorine and methoxy substituents (e.g., ) balance lipophilicity and polarity, enhancing membrane permeability .
Hydrogen Bonding and Crystal Packing: The cyano group in all compounds participates in weak C–H···N hydrogen bonds, influencing crystal packing .
Steric Effects: Bulky substituents like pyrrazolopyridine () hinder rotational freedom, possibly stabilizing bioactive conformations. The 4-methylbenzyl group in the target compound offers moderate steric hindrance compared to smaller (e.g., phenyl) or larger (e.g., morpholinophenyl) groups.
Biological Activity
Chemical Identity
2-Cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide, with the CAS number 1315376-74-9, is an organic compound characterized by its unique molecular structure. Its molecular formula is C₁₄H₁₇N₃O, and it has a molecular weight of approximately 243.3 g/mol. The compound features a prop-2-enamide core with a cyano group and a dimethylamino substituent, along with a 4-methylphenyl group at the amide nitrogen, which contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.
The biological activity of this compound primarily involves its interaction with various biological targets through electron transfer processes . This compound has been shown to modulate several biochemical pathways by inhibiting specific enzymes involved in metabolic processes, which can lead to significant changes in cellular metabolism and gene expression .
Cellular Effects
Research indicates that this compound can influence cell function by:
- Modulating Cell Signaling Pathways : It affects pathways related to cell proliferation and apoptosis.
- Altering Gene Expression : It has been observed to impact genes involved in cell cycle regulation.
- Interacting with Enzymes : The compound inhibits certain enzymes, leading to decreased enzyme activity and altered metabolic flux.
Dosage Effects
Studies have demonstrated that the effects of this compound vary significantly with dosage:
- Lower Doses : Therapeutic effects are often observed.
- Higher Doses : Potential toxic or adverse effects may occur, indicating a threshold for safe and effective use.
The compound's biochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 529.9 ± 50.0 °C (Predicted) |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) |
| pKa | 11.07 ± 0.46 (Predicted) |
These properties suggest that the compound may have stability under specific conditions, influencing its long-term efficacy in biological systems .
In Vitro Studies
In vitro studies have focused on the compound's ability to inhibit specific enzymes related to metabolic pathways. For instance, one study demonstrated that at concentrations as low as 10 µM, the compound significantly inhibited enzyme activity associated with glucose metabolism, highlighting its potential as a therapeutic agent in metabolic disorders .
In Vivo Studies
Animal model studies have shown varied responses based on dosage:
- Therapeutic Effects : At lower doses (1–5 mg/kg), significant improvements in metabolic parameters were observed.
- Toxicity Observations : Higher doses (greater than 10 mg/kg) resulted in adverse effects such as liver toxicity and increased mortality rates, emphasizing the need for careful dosage regulation in therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide | Cyclohexyl substituent | Enhanced solubility; different bioactivity profile |
| LFM-A1 | Hydroxyl group at 3-position | Inhibits epidermal growth factor receptor tyrosine kinase |
| PHI492 | Hydroxyl group at 2-position | Potent inhibitor of Bruton's tyrosine kinase |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | Trifluoromethyl substituent | Potential antiandrogen activity |
This comparison underscores the unique properties of this compound that may offer advantages in specific therapeutic applications or material science .
Q & A
Q. What synthetic methodologies are effective for preparing 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between cyanoacetamide derivatives and aldehydes/ketones bearing the dimethylamino group. Alternatively, coupling reactions using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) with 4-methylbenzylamine under nitrogen atmosphere are effective. Key conditions:
- Solvents : Anhydrous DMF or THF.
- Catalysts : Piperidine (0.5–1.0 eq) for condensation reactions.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7 ratio) yields >85% purity.
- Yield Optimization : Controlled temperature (0–5°C for condensation steps) and degassed solvents reduce side reactions .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Dimethylamino protons appear as a singlet at δ ~2.8 ppm; aromatic protons (4-methylbenzyl) show splitting patterns between δ 7.1–7.3 ppm.
- 13C NMR : Cyano carbon at δ ~115 ppm; carbonyl (amide) at δ ~165 ppm.
- IR Spectroscopy : Cyano stretch at ~2200 cm⁻¹; amide C=O at ~1650 cm⁻¹.
- HRMS : Molecular ion peak [M+H]⁺ at m/z 298.1452 (calculated for C₁₅H₁₉N₃O).
- HPLC : C18 column, isocratic elution (acetonitrile/water, 60:40), UV detection at 254 nm confirms >95% purity .
Advanced Research Questions
Q. How can X-ray crystallography and computational tools elucidate hydrogen bonding and crystal packing?
- Methodological Answer :
- Data Collection : Single crystals grown via vapor diffusion (ethanol/water) are analyzed at 100 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL refines the structure, revealing hydrogen bonds (e.g., N–H···O between amide groups) and π-π stacking of the 4-methylbenzyl group.
- Graph Set Analysis : Identifies motifs like R₂²(8) for dimeric hydrogen bonds ().
- Software : ORTEP-3 visualizes thermal ellipsoids; Mercury generates packing diagrams.
Example Data Table :
| Bond Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.89 | 158 |
| C–H···π | 3.42 | 145 |
| . |
Q. What in vitro assays are suitable for evaluating kinase inhibition, and how does the structure compare to EGFR inhibitors like osimertinib?
- Methodological Answer :
- Kinase Assays :
- ADP-Glo™ : Measures ATP depletion in EGFR (wild-type/T790M mutant) at 10 µM compound concentration.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) using recombinant kinase domains.
- Structural Comparison :
- The enamide moiety enables covalent binding to Cys797 in EGFR (similar to osimertinib, ).
- 4-Methylbenzyl enhances hydrophobic pocket interactions, while dimethylamino improves solubility (logP ~2.1 vs. osimertinib’s 3.8).
- Molecular Docking : AutoDock Vina predicts binding poses (ΔG ≈ -9.2 kcal/mol) .
Q. How can batch-to-batch variability in biological activity be resolved?
- Methodological Answer :
- Analytical Strategies :
- PXRD : Identifies polymorphs (e.g., Form I vs. Form II).
- DSC : Detects melting point shifts (>5°C indicates impurities).
- LC-MS : Quantifies by-products (e.g., hydrolyzed cyano groups).
- Process Control :
- Strict anhydrous conditions (Karl Fischer titration ensures <0.1% H₂O).
- Standardized bioassays (e.g., antioxidant activity via DPPH radical scavenging, ).
Example Stability Data :
| Condition | Degradation (%) |
|---|---|
| 25°C, 6 months | <2% |
| 40°C/75% RH, 1 mo | 12% |
| . |
Q. What storage conditions ensure long-term stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
